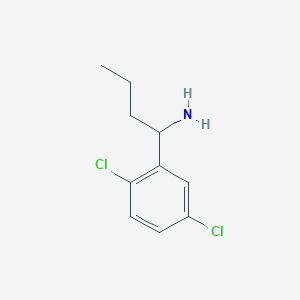

1-(2,5-Dichlorophenyl)butan-1-amine

Beschreibung

1-(2,5-Dichlorophenyl)butan-1-amine is a halogenated aromatic amine featuring a butylamine chain attached to a 2,5-dichlorophenyl group. The compound’s molecular formula is inferred as C₁₀H₁₃Cl₂N, with a molecular weight of approximately 218.14 g/mol (calculated). Such compounds are typically utilized in pharmaceutical and agrochemical research as intermediates or bioactive scaffolds .

Eigenschaften

IUPAC Name |

1-(2,5-dichlorophenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQUTSNVEDZOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C=CC(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)butan-1-amine can be synthesized through several methods, including:

Nucleophilic Substitution: Reacting 2,5-dichlorophenyl bromide with butylamine under controlled conditions.

Reductive Amination: Reacting 2,5-dichlorobenzaldehyde with butylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,5-Dichlorophenyl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: Converting the amine group to an amide or nitro group.

Reduction: Reducing any oxidized functional groups back to their original state.

Substitution: Replacing the chlorine atoms on the aromatic ring with other functional groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.

Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Utilizing nucleophiles like sodium hydroxide or halides under specific conditions.

Major Products Formed:

Oxidation: Formation of 1-(2,5-dichlorophenyl)butan-1-imine or 1-(2,5-dichlorophenyl)butan-1-nitro.

Reduction: Regeneration of this compound from its oxidized forms.

Substitution: Production of various derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dichlorophenyl)butan-1-amine finds applications in several fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects in treating certain diseases.

Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1-(2,5-Dichlorophenyl)butan-1-amine exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of biochemical pathways related to the compound's biological activity.

Vergleich Mit ähnlichen Verbindungen

1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride (HD-3325)

- Structure : Fluorine substituents instead of chlorine at the 2,5-positions.

- Key Differences: Electron Effects: Fluorine’s higher electronegativity but lower polarizability compared to chlorine may reduce steric hindrance and alter electronic interactions with targets.

1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine (α-Ethyl 2C-D)

- Structure : Methoxy (-OCH₃) and methyl (-CH₃) groups replace chlorine atoms.

- Key Differences :

- Solubility : Methoxy groups increase hydrophilicity, contrasting with the lipophilic dichlorophenyl group.

- Biological Activity : The dimethoxy-methyl substitution is associated with psychedelic activity in phenethylamine derivatives, indicating divergent pharmacological pathways compared to halogenated analogs .

1-(2,5-Dichlorophenyl)cyclopentan-1-amine

- Structure : Cyclopentane ring replaces the butylamine chain.

- Molecular Weight: Higher at 230.14 g/mol vs. ~218 g/mol for the butan-1-amine variant, impacting pharmacokinetics .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 1-(2,5-Dichlorophenyl)butan-1-amine | C₁₀H₁₃Cl₂N | ~218.14 | 2,5-Cl, butylamine | High lipophilicity, potential reactivity |

| 1-(2,5-Difluorophenyl)butan-1-amine | C₁₀H₁₃F₂N·HCl | ~218.68 | 2,5-F, butylamine | Lower steric hindrance, non-hazardous |

| α-Ethyl 2C-D | C₁₃H₂₁NO₂·HCl | 259.78 (HCl salt) | 2,5-OCH₃, 4-CH₃ | Psychedelic activity, hydrophilic |

| 1-(2,5-Dichlorophenyl)cyclopentan-1-amine | C₁₁H₁₃Cl₂N | 230.14 | Cyclopentane ring | Enhanced rigidity, higher molecular weight |

Research Findings and Implications

- Electronic Effects : Chlorine’s electron-withdrawing nature in this compound may enhance stability in electrophilic substitution reactions compared to fluorine or methoxy analogs .

- Biological Interactions : The dichlorophenyl group’s lipophilicity could improve blood-brain barrier penetration, contrasting with the hydrophilic dimethoxy derivative’s peripheral activity .

- Synthetic Utility : Cyclopentane analogs demonstrate the role of conformational restriction in optimizing receptor binding, a strategy applicable to the butan-1-amine scaffold .

Biologische Aktivität

1-(2,5-Dichlorophenyl)butan-1-amine is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its amine group and dichlorophenyl moiety, is under investigation for various biochemical interactions and therapeutic applications. Understanding its biological activity requires a comprehensive look at its mechanisms of action, target interactions, and comparative studies with similar compounds.

The molecular formula of this compound is C10H12Cl2N, with a molecular weight of approximately 219.12 g/mol. The presence of chlorine atoms in the phenyl ring significantly influences the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and neurotransmission.

- Receptor Binding : It has been studied for its binding affinity to receptors such as dopamine and serotonin receptors, suggesting a role in modulating neurochemical pathways.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating that this compound may also possess this activity.

- Anti-inflammatory Effects : Research suggests potential anti-inflammatory effects through modulation of COX enzymes, akin to known non-steroidal anti-inflammatory drugs (NSAIDs).

- Neuropharmacological Effects : Its interaction with neurotransmitter systems positions it as a candidate for further exploration in treating neurological disorders.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. Below is a table summarizing key characteristics and activities of similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Butan-1-amine with dichlorophenyl | Potential antimicrobial and anti-inflammatory |

| 1-(3-Chlorophenyl)butan-1-amine | Butan-1-amine with monochloro substitution | Moderate neuropharmacological effects |

| 1-(Phenyl)butan-1-amine | Simple phenyl group | Limited biological activity |

| 1-(2,5-Dibromophenyl)butan-1-amine | Dibrominated structure | Enhanced reactivity; potential antibacterial |

Case Studies

Several case studies have explored the biological implications of similar compounds:

Case Study 1: Anti-inflammatory Activity

A study investigated the structure–activity relationship (SAR) of various phenyl-substituted butanamines. It was found that compounds with multiple halogen substitutions exhibited significantly higher selectivity indexes for COX enzymes compared to traditional NSAIDs such as diclofenac sodium. This suggests that this compound may also exhibit enhanced anti-inflammatory properties due to its unique structure .

Case Study 2: Neuropharmacological Effects

Research on analogous compounds indicated that certain butanamines could act as selective serotonin reuptake inhibitors (SSRIs). Given the structural similarities, it is plausible that this compound might exhibit similar neuropharmacological effects, warranting further investigation into its potential as an antidepressant or anxiolytic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.